1-[3-Phenyl-7-propanoyl-6-(thiophen-2-YL)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one
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Overview
Description
1-[3-Phenyl-7-propanoyl-6-(thiophen-2-YL)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one is a complex heterocyclic compound that combines several functional groups and heteroatoms. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the triazolo and thiadiazine rings, along with the phenyl and thiophene groups, contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Phenyl-7-propanoyl-6-(thiophen-2-YL)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of appropriate hydrazides with thiocarbonyl compounds to form the triazolo[3,4-B][1,3,4]thiadiazine core. The phenyl and thiophene substituents are introduced through subsequent reactions, such as Friedel-Crafts acylation and cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
1-[3-Phenyl-7-propanoyl-6-(thiophen-2-YL)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[3-Phenyl-7-propanoyl-6-(thiophen-2-YL)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to form specific interactions with these targets, potentially leading to the modulation of biological pathways and therapeutic effects.
Comparison with Similar Compounds
1-[3-Phenyl-7-propanoyl-6-(thiophen-2-YL)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-B][1,3,4]thiadiazines: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.
Thiophene derivatives: Compounds containing the thiophene ring, which may exhibit similar chemical reactivity and biological activities.
Phenyl-substituted heterocycles: Compounds with phenyl groups attached to heterocyclic cores, which may have comparable properties and applications.
The uniqueness of this compound lies in its combination of multiple functional groups and heteroatoms, which contribute to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C20H18N4O2S2 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-(3-phenyl-5-propanoyl-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)propan-1-one |
InChI |
InChI=1S/C20H18N4O2S2/c1-3-14(25)18-17(15-11-8-12-27-15)23(16(26)4-2)24-19(21-22-20(24)28-18)13-9-6-5-7-10-13/h5-12H,3-4H2,1-2H3 |
InChI Key |
YHEJLSMLDMYPLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=CC=C3)C(=O)CC)C4=CC=CS4 |
Origin of Product |
United States |
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